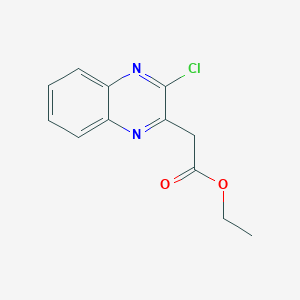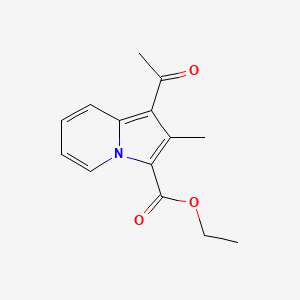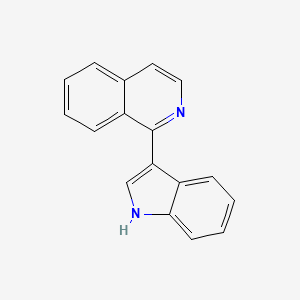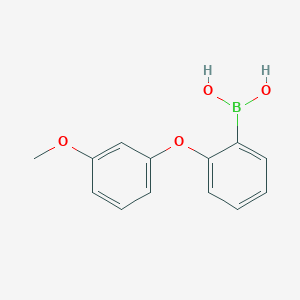![molecular formula C16H16N2O B11865897 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol CAS No. 904085-95-6](/img/structure/B11865897.png)
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol is a chemical compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol typically involves the Fischer indole synthesis, which is a well-known method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol .
Scientific Research Applications
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol involves its interaction with specific molecular targets and pathways. It acts as a catecholamine releasing agent, which means it induces the release of catecholamines such as dopamine, norepinephrine, and epinephrine. This action is mediated through its interaction with monoamine oxidase enzymes, which are responsible for the breakdown of catecholamines .
Comparison with Similar Compounds
Properties
CAS No. |
904085-95-6 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[3-(2-aminoethyl)indol-1-yl]phenol |
InChI |
InChI=1S/C16H16N2O/c17-10-9-12-11-18(13-5-7-14(19)8-6-13)16-4-2-1-3-15(12)16/h1-8,11,19H,9-10,17H2 |
InChI Key |
ZKBGQDLOZUNAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)

![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)
![4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865840.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)


![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)


![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)

